Bam 12P

Description

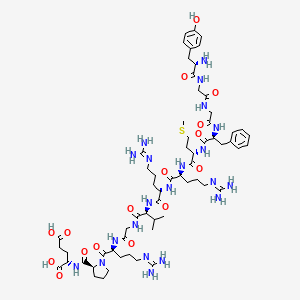

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYPNFYYCUMEW-ALRMXQJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H97N21O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75513-71-2 | |

| Record name | Bam 12P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075513712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Endogenous Opioid Peptide Bam-12P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine Adrenal Medulla 12-peptide (Bam-12P) is an endogenous dodecapeptide derived from the precursor proenkephalin-A.[1] Initially isolated from bovine adrenal medulla, this peptide has garnered significant interest within the scientific community for its potent antinociceptive properties, mediating its effects through both opioid and non-opioid receptor systems.[1][2] This technical guide provides an in-depth overview of the function of Bam-12P, including its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted peptide.

Introduction

Bam-12P is a 12-amino acid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu.[1] It is a cleavage product of proenkephalin, a precursor protein that also gives rise to other opioid peptides such as Met-enkephalin.[3][4] Bam-12P's biological activities are primarily centered on pain modulation and stress response, making it a subject of interest for the development of novel analgesic therapies.[1][2] The peptide exerts its effects by acting as an agonist at two distinct receptor families: the classical opioid receptors, with a preference for the kappa-opioid receptor (KOR), and the sensory neuron-specific receptors (SNSRs), a family of G protein-coupled receptors also known as Mas-related G-protein coupled receptors (Mrgprs).[4][5]

Mechanism of Action

Bam-12P exhibits a dual mechanism of action, contributing to its complex pharmacological profile. It produces both opioid and non-opioid receptor-mediated antinociceptive effects in vivo.[1][2]

Opioid Receptor-Mediated Effects

Bam-12P is a potent agonist at opioid receptors, with a notable selectivity for the kappa-opioid receptor (KOR).[4] Activation of KORs, which are G protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[6] This signaling cascade ultimately results in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, thereby attenuating the transmission of pain signals.

Sensory Neuron-Specific Receptor (SNSR)-Mediated Effects

In addition to its opioid receptor activity, Bam-12P is a potent endogenous agonist for sensory neuron-specific receptors (SNSRs).[1][2] Specifically, the related peptide BAM8-22, a fragment of BAM22, is a known agonist of MrgprX1, the human ortholog of the rodent MrgprC11.[5][7] Activation of these receptors, which are primarily expressed in small-diameter sensory neurons, can lead to the modulation of various downstream signaling pathways, including those involving Gαq/11, Gαi/o, and Gβγ proteins.[1] This can result in the activation of phospholipase C (PLC) and the modulation of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) and tetrodotoxin-resistant (TTX-R) sodium channels, contributing to the peptide's effects on nociception.[1][5]

Quantitative Data

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu | [1] |

| Molecular Formula | C62H97N21O16S | [4] |

| Molecular Weight | 1424.66 g/mol | [1] |

| Precursor Protein | Proenkephalin-A | [1] |

Signaling Pathways

The signaling pathways activated by Bam-12P are dependent on the receptor it engages. Below are graphical representations of the putative signaling cascades for both kappa-opioid receptor and sensory neuron-specific receptor activation.

Experimental Protocols

The following section details standardized protocols for the investigation of Bam-12P's biological activity.

In Vivo Antinociception Assays

The hot-plate test is a widely used method to assess the analgesic properties of compounds by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

-

Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes prior to the experiment.

-

Set the surface temperature of the hot plate to a constant, noxious temperature (typically 52-55°C).

-

Administer Bam-12P or vehicle control to the animals via the desired route (e.g., intraperitoneal, intravenous, or intrathecal).

-

At predetermined time points post-administration, place each animal on the hot plate.

-

Record the latency to the first sign of nociception, which may include paw licking, shaking, or jumping.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compare the latency times between the Bam-12P treated and control groups to determine the antinociceptive effect.

The formalin test is used to assess antinociceptive effects in a model of tonic pain, which has both an early neurogenic phase and a late inflammatory phase.

Protocol:

-

Acclimatize animals to the observation chambers.

-

Administer Bam-12P or vehicle control.

-

After a set pre-treatment time, inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the hind paw.

-

Immediately place the animal back into the observation chamber.

-

Record the amount of time the animal spends licking, biting, or shaking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

Analyze the data to determine the effect of Bam-12P on both phases of the formalin response.

In Vitro Cellular Assays

This assay measures changes in intracellular calcium concentration in response to peptide application, providing an indication of neuronal activation.

Protocol:

-

Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

-

Load the cultured neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing Bam-12P at various concentrations.

-

Record the changes in fluorescence intensity over time using a fluorescence microscope.

-

An increase in fluorescence indicates an influx of calcium and neuronal activation.

-

Quantify the response to determine the concentration-response relationship.

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and changes in the membrane potential of single neurons in response to Bam-12P.

Protocol:

-

Prepare a primary culture of DRG neurons or use a suitable neuronal cell line.

-

Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron (cell-attached or whole-cell configuration).

-

In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing across the membrane.

-

Apply Bam-12P to the bath solution and record any changes in the current.

-

In current-clamp mode, inject a constant current and measure the resulting changes in membrane potential.

-

Apply Bam-12P and observe its effect on the resting membrane potential and action potential firing.

This assay determines the ability of Bam-12P to activate G-proteins upon binding to its receptor.

Protocol:

-

Prepare cell membranes from cells expressing the kappa-opioid receptor or SNSRs.

-

Incubate the membranes with Bam-12P and a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS.

-

If Bam-12P activates the receptor, it will catalyze the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

-

Separate the bound from unbound [³⁵S]GTPγS using filtration.

-

Quantify the amount of bound radioactivity to determine the extent of G-protein activation.

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Protocol:

-

Culture cells expressing the kappa-opioid receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Treat the cells with varying concentrations of Bam-12P.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a bioluminescence-based assay.

-

A dose-dependent decrease in cAMP levels indicates Gi/o-coupled receptor activation.

Conclusion

Bam-12P is a promising endogenous peptide with significant antinociceptive properties mediated through a dual action on both kappa-opioid and sensory neuron-specific receptors. Its complex mechanism of action presents a unique opportunity for the development of novel analgesics with potentially fewer side effects than traditional opioids. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Bam-12P and the exploration of its therapeutic potential. Further research is warranted to fully elucidate the quantitative pharmacology and the intricate signaling networks regulated by this intriguing peptide.

References

- 1. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Sensory Neuron-Specific GPCR Mrgprs Are Itch Receptors Mediating Chloroquine-Induced Pruritus | Semantic Scholar [semanticscholar.org]

- 5. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bam12P: A Key Endogenous Opioid Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bam12P, an endogenous dodecapeptide, has garnered significant interest within the scientific community for its role as a potent and selective agonist for the kappa-opioid receptor (KOR). Derived from the precursor proenkephalin-A, Bam12P is implicated in a variety of physiological processes, including pain perception and the stress response. This technical guide provides a comprehensive overview of the molecular and functional characteristics of Bam12P, including its chemical properties, signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Core Molecular and Chemical Properties

Bam12P is a peptide with a specific amino acid sequence and distinct physicochemical properties. Its molecular formula and weight have been determined through various analytical techniques.

| Property | Value | Citation |

| Molecular Formula | C62H97N21O16S | |

| Molecular Weight | ~1424.6 g/mol | |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu | |

| CAS Number | 73168-24-8 |

Signaling Pathways of Bam12P

As a selective kappa-opioid receptor (KOR) agonist, Bam12P initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to downstream effects that modulate neuronal excitability and neurotransmitter release.

G-protein Coupling and Downstream Effectors

Upon activation by Bam12P, the KOR couples to Gi/o proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Bam12P-mediated KOR activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. This signaling branch is implicated in longer-term cellular responses, including gene expression and neuroplasticity. The activation of the ERK1/2 pathway is a common feature of opioid receptor signaling and contributes to both the therapeutic and adaptive responses to opioids.

Figure 1. Simplified signaling pathway of Bam12P through the kappa-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of Bam12P.

Receptor Binding Assay: Radioimmunoassay (RIA)

This protocol outlines a competitive binding assay to determine the affinity of Bam12P for the kappa-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the kappa-opioid receptor.

-

Radiolabeled kappa-opioid receptor ligand (e.g., [³H]U-69,593).

-

Unlabeled Bam12P standards of known concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled Bam12P standard.

-

In a series of tubes, add a constant amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled Bam12P standard.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled Bam12P concentration to determine the IC₅₀ value.

Figure 2. General workflow for a Bam12P radioimmunoassay.

In Vivo Functional Assay: Hot-Plate Test for Antinociception

This protocol is used to assess the analgesic properties of Bam12P in an animal model.

Materials:

-

Male Swiss Webster mice (or other suitable rodent strain).

-

Hot-plate apparatus with adjustable temperature.

-

Bam12P solution for injection (e.g., dissolved in saline).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

-

Syringes and needles for administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

Procedure:

-

Acclimate the mice to the experimental room and handling for at least 30 minutes before testing.

-

Determine the baseline latency for each mouse by placing it on the hot plate (e.g., set to 55 ± 0.5°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Administer Bam12P, vehicle, or the positive control to different groups of mice.

-

At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the different treatment groups to evaluate the antinociceptive effect of Bam12P.

In Vitro Functional Assay: Calcium Mobilization Assay

This protocol measures the ability of Bam12P to induce intracellular calcium mobilization in cells expressing the kappa-opioid receptor, which is often coupled to Gq/11 proteins in recombinant systems or can be engineered to do so.

Materials:

-

Cells stably or transiently expressing the kappa-opioid receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Bam12P solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A luminometer or fluorescence plate reader with an injection system.

-

Multi-well plates (e.g., 96-well or 384-well).

Procedure:

-

Seed the cells into the multi-well plates and allow them to adhere overnight.

-

If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions, followed by a wash step.

-

Place the plate in the luminometer or fluorescence plate reader.

-

Initiate the measurement of the baseline signal.

-

Inject the Bam12P solution into the wells and continue to measure the signal to detect changes in intracellular calcium levels.

-

Record the peak response for each concentration of Bam12P.

-

Plot the peak response against the logarithm of the Bam12P concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

Bam12P is a critical endogenous peptide for understanding the complexities of the opioid system. Its selectivity for the kappa-opioid receptor makes it an important tool for dissecting the physiological and pathological roles of this receptor subtype. The technical information and detailed protocols provided in this guide are intended to facilitate further research into the pharmacology of Bam12P and to aid in the development of novel therapeutics targeting the kappa-opioid system for the management of pain and other neurological disorders.

Unveiling Bam 12P: A Technical Guide to its Discovery, Isolation, and Core Functional Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and fundamental biological properties of Bam 12P, an endogenous opioid peptide. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of its signaling mechanisms.

Discovery and Origins

This compound, a dodecapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu, was first isolated from bovine adrenal medulla.[1][2][3] It is a cleavage product of the larger precursor protein, proenkephalin-A.[3] As a member of the endogenous opioid family, this compound is involved in the modulation of pain and stress responses.[3]

Quantitative Data: Receptor Binding Affinities

While comprehensive quantitative data for this compound remains somewhat elusive in publicly available literature, its activity is characterized by its interaction with opioid receptors and sensory neuron-specific receptors (SNSRs).[3] The following table summarizes the known receptor interactions. Further research is required to populate this table with specific Ki and IC50 values for this compound.

| Receptor Target | Ligand | Ki (nM) | IC50 (nM) | Reference |

| μ-opioid receptor (MOR) | This compound | Data not available | Data not available | |

| δ-opioid receptor (DOR) | This compound | Data not available | Data not available | |

| κ-opioid receptor (KOR) | This compound | Data not available | Data not available | |

| Sensory Neuron-Specific Receptors (SNSRs) | This compound | Data not available | Data not available | [3] |

Experimental Protocols

Isolation of this compound from Bovine Adrenal Medulla

The following protocol is a generalized representation based on the original discovery by Mizuno et al. (1980).[1] Access to the full, detailed methodology from the original publication is recommended for precise replication.

Objective: To extract and purify this compound from bovine adrenal medulla tissue.

Materials:

-

Bovine adrenal medullas

-

Boiling water

-

Acetic acid

-

Acetone

-

CM-Sephadex C-25 column

-

Sephadex G-50 column

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column

-

Ammonium acetate buffers

-

Acetonitrile

-

Fractions collector

-

Lyophilizer

Procedure:

-

Tissue Extraction: Homogenize fresh bovine adrenal medullas in boiling water to inactivate endogenous proteases. Acidify the homogenate with acetic acid and centrifuge to remove precipitated proteins.

-

Acetone Precipitation: Add cold acetone to the supernatant to precipitate peptides. Collect the precipitate by centrifugation.

-

Ion-Exchange Chromatography: Dissolve the crude peptide extract and apply it to a CM-Sephadex C-25 column. Elute with a gradient of ammonium acetate to separate peptides based on charge.

-

Gel Filtration Chromatography: Subject the active fractions from ion-exchange chromatography to gel filtration on a Sephadex G-50 column to separate peptides based on size.

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions by reverse-phase HPLC. Use a gradient of acetonitrile in ammonium acetate buffer to achieve high-purity isolation.

-

Characterization: Confirm the identity and purity of the isolated peptide through amino acid analysis and sequencing.

Radioimmunoassay (RIA) for this compound Quantification

This protocol provides a general framework for developing a competitive RIA for this compound. Specific antibody characteristics and radiolabeling procedures will need to be optimized.

Objective: To quantify the concentration of this compound in biological samples.

Materials:

-

Anti-Bam 12P antibody (specific for the C-terminus)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standard solutions of known concentrations

-

Sample to be tested

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Precipitating agent (e.g., secondary antibody, polyethylene glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to create a standard curve.

-

Assay Setup: In assay tubes, add a fixed amount of anti-Bam 12P antibody and ¹²⁵I-labeled this compound.

-

Competitive Binding: Add either the standard solutions or the unknown samples to the respective tubes. Incubate to allow competitive binding of labeled and unlabeled this compound to the antibody.

-

Separation of Bound and Free Antigen: Add the precipitating agent to separate the antibody-bound this compound from the free fraction. Centrifuge to pellet the antibody-bound complex.

-

Quantification: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity readings on the standard curve.

Hot-Plate Test for Antinociceptive Activity

This is a standard behavioral assay to assess the analgesic properties of compounds like this compound.

Objective: To evaluate the antinociceptive effects of this compound in a rodent model.

Materials:

-

Hot-plate apparatus with adjustable temperature

-

Animal subjects (e.g., mice or rats)

-

This compound solution for injection

-

Vehicle control solution

-

Timer

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room and the hot-plate apparatus (at a neutral temperature) to reduce stress.

-

Baseline Latency: Place each animal on the hot plate, set to a noxious temperature (e.g., 55°C), and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

-

Compound Administration: Administer this compound or the vehicle control to the animals (e.g., via intraperitoneal or intracerebroventricular injection).

-

Post-Treatment Latency: At specific time points after administration, place the animals back on the hot plate and measure their response latency as in step 2.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by binding to and activating G-protein coupled receptors (GPCRs), primarily opioid receptors and SNSRs. The following diagrams illustrate the putative signaling cascades and a typical experimental workflow for characterizing the peptide.

Caption: Putative signaling pathways of this compound through opioid receptors and SNSRs.

Caption: A logical workflow for the isolation and characterization of this compound.

References

Proenkephalin-A: A Comprehensive Technical Guide to the Precursor of Endogenous Opioids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proenkephalin-A (PENK) is a critical precursor polypeptide that gives rise to a variety of endogenous opioid peptides, including Met-enkephalin and Leu-enkephalin. These peptides are central to the body's pain and stress modulation systems. The intricate processing of proenkephalin-A and the diverse biological activities of its derivative peptides, such as BAM-12P, make it a significant area of research for understanding physiological processes and for the development of novel therapeutics. This guide provides an in-depth overview of proenkephalin-A, its proteolytic cleavage, the resulting bioactive peptides, their signaling pathways, and the experimental methodologies used in their study.

Introduction to Proenkephalin-A

Proenkephalin-A is an endogenous opioid polypeptide hormone encoded by the PENK gene.[1][2] Through a series of post-translational modifications, this precursor protein is cleaved to produce multiple copies of opioid peptides. Each proenkephalin-A peptide generates four copies of Met-enkephalin, one copy of Leu-enkephalin, and two extended copies of Met-enkephalin.[1][3] Other significant bioactive peptides derived from proenkephalin-A include adrenorphin, amidorphin, and a series of bovine adrenal medulla (BAM) peptides such as BAM-12P, BAM-18, BAM-20P, and BAM-22P.[1][4]

The expression of the PENK gene is regulated by a complex network of intracellular and extracellular signals, including cyclic AMP (cAMP), protein kinase A (PKA), protein kinase C (PKC), and various hormone receptors.[2] This intricate regulation allows for a fine-tuned response to diverse physiological and environmental demands.[2]

Proenkephalin-A Processing and Derived Peptides

The conversion of proenkephalin-A into its biologically active components is a multi-step process involving proteolytic cleavage by various enzymes. This processing is tissue-specific, leading to different profiles of enkephalin-containing peptides in various tissues like the hypothalamus and adrenal medulla.[5]

Enzymatic Cleavage

Prohormone convertases, such as PC1 and PC2, are key enzymes in the endoproteolytic cleavage of proenkephalin-A.[6] Cathepsin L (CTSL) and Angiotensin-converting enzyme (ACE) are also involved in the generation and degradation of Met-enkephalin.[7][8] The processing of proenkephalin in bovine adrenal medullary chromaffin cells occurs in two phases, starting before the protein is transported to the trans-Golgi network.[9] Studies have shown that cleavage can occur at Lys-Lys and Lys-Arg sequences.[6][10]

Key Bioactive Peptides

The proteolytic processing of proenkephalin-A yields a variety of peptides with distinct biological activities.

Table 1: Major Bioactive Peptides Derived from Proenkephalin-A

| Peptide | Alternative Names | Amino Acid Positions (Human) | Key Functions |

| Met-enkephalin | Opioid growth factor (OGF) | 107–111, 136-140, 212-216, 263-269 | Modulates pain perception and stress responses.[2] |

| Leu-enkephalin | 232-236 | Modulates pain perception and stress responses.[2] | |

| Met-enkephalin-Arg-Phe | MERF; Neuropeptide AF | 263-269 | Strong ligand for the Mu-type opioid receptor (OPRM1).[7] |

| Met-enkephalin-Arg-Gly-Leu | MEAGL | 188-195 | Opioid peptide activity.[7] |

| BAM-12P | Bovine Adrenal Medulla 12 Peptide | 210-221 (in bovine precursor) | Potent agonist for sensory neuron-specific receptors (SNSRs) and kappa-opioid receptors.[4][11] |

| Peptide E | Potent kappa-opioid receptor agonist.[11] | ||

| Peptide F | |||

| Enkelytin | 209-237 | Antibacterial properties.[12] |

Proenkephalin-A Processing Pathway

The sequential cleavage of proenkephalin-A is a complex process that results in a cascade of bioactive peptides.

Caption: Proteolytic processing of Proenkephalin-A.

BAM-12P: A Key Proenkephalin-A Derivative

BAM-12P is a dodecapeptide originally isolated from the bovine adrenal medulla.[4] It corresponds to amino acids 210-221 of the proenkephalin-A precursor and contains the Met-enkephalin sequence.[4]

Table 2: Properties of BAM-12P

| Property | Value |

| Amino Acid Sequence (Bovine) | H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH[4] |

| Molecular Formula | C62H97N21O16S1[4] |

| Molar Mass | 1424.66 g/mol [4] |

BAM-12P is a potent endogenous agonist for sensory neuron-specific G protein-coupled receptors (SNSRs) and also acts as a potent kappa-opioid receptor agonist.[4][11][13] This dual activity suggests its involvement in both opioid and non-opioid receptor-mediated antinociceptive effects.[4]

Signaling Pathways and Biological Functions

The peptides derived from proenkephalin-A exert their effects by binding to specific receptors, primarily opioid receptors (mu, delta, and kappa) and the more recently identified SNSRs.[11][13]

Opioid Receptor Signaling

Binding of enkephalins to opioid receptors, which are G protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. This signaling cascade results in a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of these peptides.[14]

Caption: Generalized opioid receptor signaling pathway.

Sensory Neuron-Specific GPCR (SNSR) Signaling

Proenkephalin-A-derived peptides, including BAM-22P and its fragments, activate a family of SNSRs with nanomolar affinities.[13] These receptors are uniquely localized in small sensory neurons and are insensitive to the classical opioid antagonist naloxone.[13] Their activation is implicated in the modulation of nociception and sensory neuron regulation.[13]

Diverse Biological Functions

Beyond pain modulation, proenkephalin-A-derived peptides are involved in a wide array of biological processes, including:

-

Immune Regulation: Endogenous enkephalins produced by T cells and monocytes can regulate T cell proliferation and monocyte IL-6 production.[15]

-

Cardiovascular Regulation: Enkephalins can influence cardiac contractility and renal function, and the stable fragment proenkephalin 119–159 (PENK119–159) is being investigated as a biomarker in heart failure.[3][14][16]

-

Cellular Growth and Differentiation: Proenkephalin has been identified as a nuclear protein that responds to growth arrest and differentiation signals.[17]

-

Kidney Function: PENK is also considered a promising biomarker for glomerular filtration rate and acute kidney injury.[18]

Experimental Protocols

The study of proenkephalin-A and its derivatives employs a range of biochemical and molecular biology techniques.

Peptide Identification and Quantification

A combination of techniques is typically used to identify and quantify proenkephalin-A-derived peptides in biological samples.[19]

Caption: Workflow for peptide identification and quantification.

Protocol: Radioimmunoassay (RIA) for BAM-12P

A highly specific radioimmunoassay has been developed for BAM-12P.[20] The antibodies used recognize the C-terminal fragment of the peptide (Arg7 to Glu12) and do not cross-react with other enkephalins.[20] This specificity is crucial for accurately measuring BAM-12P levels in tissue extracts.

Protocol: Mass Spectrometry for Peptide Characterization

Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry is a powerful tool for the identification of proenkephalin-A-derived peptides.[12] This technique allows for the characterization of a wide range of peptide fragments from complex biological samples, such as the intragranular material of chromaffin cells.[12]

Gene Expression Analysis

Protocol: In Situ Hybridization

In situ hybridization can be used to localize the expression of proenkephalin mRNA in tissue sections. This technique involves using a labeled deoxyoligonucleotide probe that is complementary to the proenkephalin mRNA sequence.[21]

Functional Assays

Protocol: Receptor Binding and G-protein Activation Assays

To assess the bioactivity of novel proenkephalin-derived peptides, receptor binding assays are performed using radiolabeled ligands and cell membranes expressing the target receptors (e.g., mu and delta opioid receptors).[22] G-protein activation assays, such as the [35S]GTPγS binding assay, can then be used to determine the functional efficacy of these peptides.[22]

Relevance to Drug Development

The proenkephalin-A system presents numerous opportunities for drug development.

-

Analgesics: The development of stable analogs of enkephalins or molecules that modulate their processing and degradation could lead to novel pain therapeutics with potentially fewer side effects than traditional opioids. The fact that mutant proenkephalins can be more fully processed to bioactive opioids suggests a potential route for more efficient production of these peptides for therapeutic use.[23]

-

Biomarkers: As mentioned, PENK fragments are emerging as valuable biomarkers for conditions such as heart failure and acute kidney injury, which could aid in diagnosis, prognosis, and monitoring of treatment efficacy.[3][16][18]

-

Novel Targets: The SNSRs activated by proenkephalin-A peptides represent a novel class of receptors that could be targeted for the development of new analgesics, particularly for sensory and neuropathic pain.[13]

Conclusion

Proenkephalin-A is a multifaceted precursor protein that is fundamental to a wide range of physiological processes. The intricate regulation of its processing and the diverse biological activities of its derivative peptides, from the well-known enkephalins to the more recently characterized BAM peptides, underscore its importance in health and disease. Continued research into the proenkephalin-A system, utilizing the advanced experimental techniques outlined in this guide, will undoubtedly uncover further insights into its physiological roles and pave the way for innovative therapeutic strategies.

References

- 1. Proenkephalin - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abbiotec.com [abbiotec.com]

- 5. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. Processing of proenkephalin in bovine chromaffin cells occurs in two phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Posttranslational processing of proenkephalin in AtT-20 cells: evidence for cleavage at a Lys-Lys site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide E and other proenkephalin-derived peptides are potent kappa opiate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Processing of proenkephalin-A in bovine chromaffin cells. Identification of natural derived fragments by N-terminal sequencing and matrix-assisted laser desorption ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Role of endogenous pro-enkephalin A-derived peptides in human T cell proliferation and monocyte IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Proenkephalin is a nuclear protein responsive to growth arrest and differentiation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proenkephalin: A New Biomarker for Glomerular Filtration Rate and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proenkephalin-A-derived peptides are present in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular forms of the putative enkephalin precursor BAM-12P in bovine adrenal, pituitary, and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Research Note: Morphine influences circulating and tissue concentrations of met-enkephalin and proenkephalin (PENK) expression and plasma concentrations of corticosterone in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioactivity studies on atypical natural opioid hexapeptides processed from proenkephalin (PENK) precursor polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Processing site blockade results in more efficient conversion of proenkephalin to active opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Bam-12P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bam-12P, a dodecapeptide derived from the precursor proenkephalin-A, has emerged as a molecule of interest in the field of nociception and opioid receptor pharmacology. This technical guide provides a comprehensive overview of the current understanding of Bam-12P's mechanism of action, with a focus on its interaction with the kappa-opioid receptor (KOR) and sensory neuron-specific receptors (SNSRs). This document details its signaling pathways, quantitative activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in pain management and drug development.

Introduction

Bam-12P is an endogenous opioid peptide originally isolated from bovine adrenal medulla. It is a 12-amino acid peptide that plays a role in pain perception and stress responses. Notably, Bam-12P exhibits a distinct receptor activity profile, acting as a potent agonist at both the kappa-opioid receptor (KOR) and sensory neuron-specific receptors (SNSRs), which are G protein-coupled receptors (GPCRs). This dual activity suggests a complex role in modulating nociceptive pathways, making it a subject of significant research interest for its potential therapeutic applications.

Receptor Interaction and Binding Affinity

Bam-12P's biological effects are initiated by its binding to specific cell surface receptors. The primary targets identified to date are the kappa-opioid receptor and sensory neuron-specific receptors.

Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor is a class A GPCR, and its activation is associated with analgesia, as well as less desirable effects such as dysphoria. Bam-12P has been shown to be a potent activator of the human KOR (hKOR).

Sensory Neuron-Specific Receptors (SNSRs)

SNSRs are a family of G protein-coupled receptors predominantly expressed in small-diameter sensory neurons, which are crucial for transmitting pain signals. Bam-12P's interaction with SNSRs highlights its potential role in modulating pain at the peripheral level.

Quantitative Data on Receptor Activity

| Ligand | Receptor | Assay Type | Value |

| Bam-12P | hKOR | Functional Activity (EC50) | 101 nM |

Signaling Pathways

Upon binding to its target receptors, Bam-12P initiates intracellular signaling cascades that ultimately lead to a physiological response. As both KOR and SNSRs are GPCRs, they share a general mechanism of signal transduction.

General GPCR Signaling Cascade

The binding of an agonist like Bam-12P to a GPCR induces a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein (composed of α, β, and γ subunits). The activated Gα subunit dissociates from the Gβγ dimer and both can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C. This leads to changes in the concentration of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), which in turn activate protein kinases and other cellular responses. The specific G protein subtype (e.g., Gi, Gq, Gs) coupled to the receptor determines the precise downstream signaling pathway. Opioid receptors, including KOR, typically couple to inhibitory G proteins (Gi/o).

Experimental Protocols

The characterization of Bam-12P's mechanism of action relies on a variety of established experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a ligand (Bam-12P) to its receptor.

Methodology:

-

Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., hKOR) are isolated.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (Bam-12P).

-

Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of Bam-12P that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Antinociceptive Assay: Formalin Test

The formalin test is a widely used model of tonic chemical pain to evaluate the analgesic properties of compounds.

Methodology:

-

Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.

-

Drug Administration: Bam-12P or a vehicle control is administered to the animals.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

-

Observation: The animal's behavior is observed and scored for nociceptive responses (e.g., licking, flinching, or biting of the injected paw) in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The duration of nociceptive behaviors is quantified and compared between the Bam-12P treated group and the control group to assess the analgesic effect.

In-Depth Technical Guide to the Binding Affinity of the Endogenous Opioid Peptide BAM-12P

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding characteristics of the Bovine Adrenal Medulla docosapeptide, BAM-12P. Initially misconstrued as a receptor, BAM-12P is an endogenous opioid peptide derived from the precursor protein proenkephalin[1][2][3]. It plays a significant role in the modulation of pain and other neurological processes through its interaction with specific G-protein coupled receptors (GPCRs). The primary focus of this document is to detail the binding affinity of BAM-12P to its principal target, the κ-opioid receptor (KOR), and its interaction with sensory neuron-specific receptors (SNSRs). This guide will delve into the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and the associated signaling pathways.

Quantitative Binding Affinity of BAM-12P

BAM-12P has been identified as a potent agonist at the κ-opioid receptor[1]. While specific Ki, Kd, or IC50 values for BAM-12P are not extensively reported in publicly available literature, its characterization as a "potent competitor" at kappa binding sites suggests a high affinity in the nanomolar range[1]. For context, other proenkephalin-derived peptides and related opioid compounds exhibit a range of affinities for opioid receptors. For example, the related peptide BAM-22P is a potent agonist for Mas-related G-protein coupled receptor X1 (MRGPRX1) with EC50 values ranging from 16 to 800 nM, and also a potent opioid agonist with an IC50 of 1.3 nM in a guinea pig ileum preparation.

To provide a framework for understanding the binding affinity of BAM-12P, the following table includes representative binding data for other relevant opioid peptides and ligands.

| Ligand/Peptide | Receptor Target | Binding Parameter | Value (nM) | Reference |

| BAM-22P | Opioid Receptors | IC50 | 1.3 | |

| BAM-22P | MRGPRX1 | EC50 | 16 - 800 | |

| Fentanyl | µ-opioid Receptor | Ki | 1.35 | [4] |

| Carfentanil | µ-opioid Receptor | Ki | 0.22 | [4] |

| R-methadone | µ1-opioid Receptor | IC50 | 3.0 | [5] |

| R-methadone | µ2-opioid Receptor | IC50 | 6.9 | [5] |

This table is for contextual purposes and does not contain direct binding data for BAM-12P due to its limited availability in the cited literature.

Experimental Protocols for Determining Binding Affinity

The binding affinity of BAM-12P to its target receptors can be determined using established experimental techniques, primarily radioligand binding assays. Below are detailed methodologies that can be adapted for this purpose.

Radioligand Competition Binding Assay for κ-Opioid Receptor

This assay measures the ability of BAM-12P to displace a radiolabeled ligand with known affinity for the κ-opioid receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human κ-opioid receptor (e.g., CHO-KOR cells).

-

Radioligand: A high-affinity κ-opioid receptor radioligand such as [³H]-U69,593 or [³H]-diprenorphine.

-

Test Compound: BAM-12P peptide.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity κ-opioid receptor agonist (e.g., U-50,488H).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow:

3. Detailed Procedure:

-

Membrane Preparation: Homogenize cells expressing the κ-opioid receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of BAM-12P. For total binding, omit BAM-12P. For non-specific binding, add a saturating concentration of a non-radiolabeled KOR agonist.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of BAM-12P that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The binding of BAM-12P to its target receptors initiates intracellular signaling cascades that mediate its physiological effects.

κ-Opioid Receptor Signaling

The κ-opioid receptor is a canonical G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gαi/o.

G-Protein Dependent Pathway:

-

Upon BAM-12P binding, the KOR undergoes a conformational change, leading to the activation of the Gαi/o protein.

-

The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit dissociates and can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the neuron, reducing its excitability.

β-Arrestin Dependent Pathway:

-

Agonist binding can also lead to the phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs).

-

This phosphorylation promotes the recruitment of β-arrestin-2, which can lead to receptor desensitization and internalization.

-

The β-arrestin-2 pathway can also initiate distinct signaling cascades, such as the activation of p38 mitogen-activated protein kinase (MAPK), which has been associated with the aversive effects of some KOR agonists.

Sensory Neuron-Specific Receptor (SNSR) Signaling

BAM peptides, including BAM-12P, have been shown to be endogenous agonists for a family of sensory neuron-specific G-protein coupled receptors (SNSRs), which are also known as Mas-related G-protein coupled receptors (Mrgprs).

The precise signaling pathways of SNSRs are still under active investigation, but they are known to be involved in the modulation of nociception (pain perception). It is generally believed that upon ligand binding, SNSRs couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream events can lead to the sensitization of nociceptors, contributing to pain signaling.

Conclusion

References

- 1. Peptide E and other proenkephalin-derived peptides are potent kappa opiate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proenkephalin - Wikipedia [en.wikipedia.org]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of Bam-12P in the Adrenal Medulla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenal medulla, a critical component of the sympathoadrenal system, is a primary source of circulating catecholamines, namely epinephrine and norepinephrine. These hormones are crucial for the "fight-or-flight" response and homeostatic regulation. Co-localized and co-secreted with catecholamines from adrenal chromaffin cells are a variety of neuropeptides derived from the precursor protein proenkephalin A. Among these is Bam-12P, a dodecapeptide whose precise endogenous function within the adrenal medulla remains an area of active investigation. This technical guide synthesizes the current understanding of the adrenal medullary opioid system, proposes a putative role for Bam-12P based on available evidence for related peptides, and provides detailed experimental protocols to facilitate further research into its specific function.

Introduction: The Adrenal Medulla and its Neuropeptide Milieu

The adrenal medulla is a neuroendocrine tissue composed primarily of chromaffin cells. These cells synthesize, store, and secrete catecholamines in response to stimulation by the splanchnic nerve. The secretory vesicles of chromaffin cells contain not only catecholamines but also a cocktail of other bioactive molecules, including ATP, chromogranins, and various neuropeptides.

Proenkephalin A is a major precursor protein expressed in adrenal chromaffin cells. Its proteolytic processing gives rise to several opioid peptides, including Met-enkephalin, Leu-enkephalin, and larger, C-terminally extended peptides such as Bam-12P, BAM-22P, and Peptide F.[1] The co-release of these peptides with catecholamines suggests a potential modulatory role in adrenal medullary function or at downstream target tissues.

The Putative Role of Bam-12P in Adrenal Medullary Function

While direct experimental evidence for the specific function of Bam-12P in the adrenal medulla is limited, a compelling hypothesis based on the actions of other endogenous opioids in this tissue is that Bam-12P acts as an autocrine or paracrine feedback inhibitor of catecholamine secretion.

This hypothesis is supported by the following observations:

-

Presence of Opioid Receptors: Bovine adrenal medulla has been shown to express multiple opioid receptor subtypes, including mu (µ), delta (δ), and kappa (κ) receptors.[2]

-

Inhibitory Action of Opioids: Opioid receptor agonists have been demonstrated to inhibit nicotine-induced catecholamine release from cultured bovine adrenal chromaffin cells.[1] This suggests that endogenous opioids, upon their release, can act on presynaptic or cell-surface opioid receptors to dampen further catecholamine secretion.

-

Co-localization and Co-release: The storage of proenkephalin A-derived peptides within the same chromaffin granules as catecholamines ensures their simultaneous release upon stimulation.[3]

The proposed mechanism involves Bam-12P, upon release into the synaptic cleft or interstitial space, binding to specific opioid receptors on the chromaffin cell surface. This binding is hypothesized to initiate a signaling cascade that ultimately reduces the excitability of the cell and/or inhibits the exocytotic machinery, thereby attenuating further catecholamine release.

Quantitative Data on Opioid Modulation of Catecholamine Secretion

Direct quantitative data for the effect of Bam-12P on catecholamine secretion is not currently available in the scientific literature. However, studies on the general effects of opioids provide a framework for the expected inhibitory action.

| Agonist | Cell Type | Stimulus | Measured Effect | Potency (IC50/EC50) | Reference |

| Opioid Agonists (general) | Bovine Adrenal Chromaffin Cells | Nicotine | Inhibition of Catecholamine Release | Not specified | [1] |

Note: This table highlights the current gap in knowledge and underscores the need for experiments utilizing Bam-12P to determine its specific potency and efficacy in modulating catecholamine secretion.

Signaling Pathways

Proposed Signaling Pathway for Bam-12P in Chromaffin Cells

Based on the known signaling mechanisms of opioid receptors, the following pathway is proposed for Bam-12P's inhibitory action on catecholamine secretion.

General Catecholamine Secretion Pathway

The primary stimulus for catecholamine secretion is the release of acetylcholine (ACh) from the splanchnic nerve, which activates nicotinic acetylcholine receptors (nAChRs) on chromaffin cells.

Experimental Protocols

To elucidate the precise function of Bam-12P, a series of well-established experimental protocols can be employed.

Isolation and Primary Culture of Bovine Adrenal Chromaffin Cells

This protocol describes the isolation of chromaffin cells from bovine adrenal glands, a widely used model system.

Materials:

-

Fresh bovine adrenal glands

-

Locke's buffer (154 mM NaCl, 5.6 mM KCl, 2.2 mM CaCl₂, 1.0 mM MgCl₂, 10 mM glucose, 5 mM HEPES, pH 7.4)

-

Collagenase (Type I) solution (0.5 mg/mL in Locke's buffer)

-

DNase I (10 µg/mL)

-

Percoll gradient solutions (e.g., 25% and 50%)

-

Culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin)

-

Collagen-coated culture dishes

Procedure:

-

Transport adrenal glands on ice in Locke's buffer.

-

In a sterile hood, dissect the adrenal medulla from the cortex.

-

Mince the medullary tissue into small pieces.

-

Digest the tissue with collagenase and DNase I solution at 37°C with gentle agitation.

-

Filter the cell suspension to remove undigested tissue.

-

Purify chromaffin cells using a Percoll density gradient.

-

Wash and resuspend the purified cells in culture medium.

-

Plate the cells on collagen-coated dishes and incubate at 37°C in a humidified 5% CO₂ atmosphere.

References

- 1. Processing of proenkephalin in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine - Wikipedia [en.wikipedia.org]

- 3. Novel opioid peptide amidorphin: characterization and distribution of amidorphin-like immunoreactivity in bovine, ovine, and porcine brain, pituitary, and adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Conformation of Bam 12P Peptide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide derived from the precursor protein proenkephalin-A, with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu. It is classified as an endogenous opioid peptide and has been isolated from the bovine adrenal medulla. Functionally, this compound is known to be a potent agonist for the sensory neuron-specific receptor (SNSR) and is involved in pain perception and stress responses. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics targeting opioid receptors.

This technical guide provides an overview of the structural information available for this compound, details the standard experimental methodologies used to determine the conformation of such peptides, and presents visual workflows to aid in understanding the processes involved.

Structural Data of this compound

However, computational studies have been performed to elucidate its spatial structure. A theoretical conformational analysis of this compound has suggested that its structure can be represented by a set of 23 low-energy conformations. This indicates that, like many other small peptides, this compound likely exists as a dynamic ensemble of interconverting structures in solution rather than a single rigid conformation. The presence of a proline residue in its sequence (Pro-11) can introduce a significant turn or kink in the peptide backbone, further influencing its conformational landscape.

Given the lack of specific experimental data, the following sections will detail the generalized experimental protocols that are industry-standard for determining the structural conformation of a peptide such as this compound.

Experimental Protocols for Peptide Structural Analysis

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure content (α-helix, β-sheet, β-turn, and random coil).

Methodology:

-

Sample Preparation:

-

The this compound peptide is synthesized and purified to >95% purity, typically by high-performance liquid chromatography (HPLC).

-

The purified peptide is dissolved in an appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be optically transparent in the far-UV region.

-

The peptide concentration is accurately determined, for example, by UV absorbance at 280 nm if aromatic residues are present (like Tyrosine in this compound) or by quantitative amino acid analysis. A typical concentration range for CD analysis is 0.1-1.0 mg/mL.

-

-

Instrumentation and Data Acquisition:

-

A CD spectropolarimeter is used for the measurements.

-

The instrument is purged with dry nitrogen gas to minimize the absorption of UV light by oxygen.

-

A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize solvent absorption.

-

Spectra are typically recorded from 260 nm down to 190 nm at a constant temperature (e.g., 25°C).

-

Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

-

A baseline spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

-

-

Data Analysis:

-

The raw CD signal (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

-

The resulting spectrum is analyzed using deconvolution algorithms (e.g., CDSSTR, CONTINLL, SELCON3) with a reference set of proteins with known structures.

-

The analysis provides an estimation of the percentage of α-helix, β-sheet, β-turn, and random coil conformations in the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-resolution technique that can provide detailed information about the three-dimensional structure of peptides in solution at the atomic level. It relies on the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation:

-

A higher concentration of the peptide is required for NMR than for CD, typically in the range of 0.5-5 mM.

-

The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to minimize the solvent proton signal.

-

The pH of the sample is adjusted to the desired value.

-

For more complex analyses, isotopic labeling (¹³C, ¹⁵N) of the peptide may be necessary.

-

-

NMR Experiments and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.

-

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:

-

1D ¹H NMR: Provides a general overview of the sample's purity and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons that are part of the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the tertiary structure.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for assigning backbone amide protons and nitrogens in ¹⁵N-labeled peptides.

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Constraint Extraction:

-

Distance Restraints: NOESY cross-peak intensities are used to derive upper distance limits between pairs of protons.

-

Dihedral Angle Restraints: J-coupling constants can be used to restrain the peptide backbone dihedral angles (φ, ψ).

-

-

Structure Calculation: The experimental restraints are used as input for molecular dynamics and/or simulated annealing algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

-

Visualizations

Experimental Workflow for Peptide Structure Determination

Caption: Workflow for determining the structural conformation of a peptide.

This compound Peptide Origin and Relationship

Caption: Relationship of this compound to its precursor and functional target.

Conclusion

While the precise, experimentally determined three-dimensional structure of this compound remains to be fully elucidated and published in detail, computational analyses suggest a flexible peptide that exists in an ensemble of low-energy conformations. The established methodologies of Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide a robust framework for future studies to determine its structural properties in various solvent environments, which will be invaluable for understanding its biological function and for the development of new analgesic drugs.

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution and Use of Bam 12P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide originally isolated from bovine adrenal medulla. It is an endogenous opioid peptide and a potent agonist for sensory neuron-specific G protein-coupled receptors (GPCRs), particularly the Mas-related G protein-coupled receptor member B2 (MrgprB2) in mice and its human ortholog, MRGPRX2. Its activity at these receptors, which are expressed in sensory neurons and mast cells, implicates it in pain perception, neurogenic inflammation, and itch. This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays to facilitate research into its physiological roles and therapeutic potential.

Dissolution of this compound

This compound is typically supplied as a lyophilized powder. Proper dissolution is critical for accurate and reproducible experimental results. The choice of solvent depends on the final concentration required and the compatibility with the intended in vitro assay.

Solubility Data

| Solvent | Maximum Recommended Concentration | Notes |

| Sterile, Deionized Water | Up to 2 mg/mL[1] | Recommended for most cell-based assays. Ensure the water is of high purity (e.g., Milli-Q or equivalent). |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[2] | Suitable for preparing high-concentration stock solutions. Minimize the final DMSO concentration in assays to avoid solvent effects (typically ≤ 0.1%). |

| Acetonitrile | Recommended for concentrations > 2 mg/mL[1] | Primarily used for analytical techniques like HPLC. May not be suitable for all cell-based assays. |

Protocol for Reconstituting this compound

This protocol describes the preparation of a stock solution, which can then be diluted to working concentrations for various assays.

Materials:

-

This compound (lyophilized powder)

-

Sterile, deionized water or high-purity DMSO

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-equilibration: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

-

Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the desired volume of sterile water or DMSO to the vial to achieve the target stock concentration (e.g., 1 mg/mL or 1 mM).

-

Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols for In Vitro Assays

The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. This compound, acting through Gq-coupled receptors like MrgprB2/X2, is expected to induce a transient increase in intracellular calcium.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transiently or stably expressing MrgprB2 or MRGPRX2, or primary sensory neurons).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127 (for aiding dye loading).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

This compound working solutions (diluted from stock in assay buffer).

-

Positive control (e.g., ATP or another known agonist for the expressed receptor).

-

Fluorescence microscope or plate reader capable of kinetic measurements.

Protocol:

-

Cell Plating: Seed cells onto black-walled, clear-bottom 96-well or 384-well plates and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess dye.

-

Baseline Measurement: Add fresh HBSS to the wells and measure the baseline fluorescence for a few minutes.

-

Compound Addition: Add this compound working solutions to the wells while continuously recording the fluorescence.

-

Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.

-

Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀) to represent the calcium response. Plot the peak response against the log of the this compound concentration to determine the EC₅₀.

Experimental Workflow for Calcium Imaging Assay

Caption: Workflow for the Calcium Imaging Assay.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation. This compound may also signal through Gi proteins, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cells expressing the target receptor (e.g., CHO or HEK293 cells expressing the receptor of interest).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

This compound working solutions.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer (provided with the kit).

Protocol:

-

Cell Stimulation:

-

Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-20 minutes.

-

Add this compound at various concentrations and incubate for a further 15-30 minutes.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP measurement using the chosen assay format (e.g., HTRF, ELISA).

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the this compound concentration to determine the IC₅₀.

-

Experimental Workflow for cAMP Assay

References

Application Notes and Protocols for Bam 12P in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide derived from proenkephalin-A, known to act as an agonist for the kappa-opioid receptor (KOR).[1][2][3] As a G protein-coupled receptor (GPCR), the activation of KOR by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit.[4][5] This leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][6] These signaling pathways are implicated in various physiological processes, making KOR agonists a subject of interest for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and signaling pathways. The protocols are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: Summary of this compound Properties

| Property | Description | Reference |